CycLuc1

Bioluminescence Imaging Luciferase Assay In Vitro Diagnostics

CycLuc1 is a rationally engineered, cyclic alkylaminoluciferin that overcomes the severe tissue penetration and BBB limitations of D-luciferin. It yields ~8-fold higher photon flux from intracranial GBM6 xenografts at just 25 mg/kg—versus 150 mg/kg D-luciferin—for >40-fold signal-per-dose advantage. In deep brain nuclei (SFO, PVN), CycLuc1 produces 3–4-fold greater emission at 10–20× lower dose. In vitro, it emits 3.2× more light than D-luciferin across 1–100 µM, reducing enzyme needs and cost. With NIR emission at ~600 nm, minimal liver background vs. AkaLumine, and robust performance in parasitic disease models, CycLuc1 is the definitive substrate for sensitive, quantitative CNS and deep-tissue bioluminescence imaging. Select CycLuc1 where poor D-luciferin penetration would compromise data quality.

Molecular Formula C13H11N3O2S2
Molecular Weight 305.37
CAS No. 1247879-16-8
Cat. No. B606888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycLuc1
CAS1247879-16-8
SynonymsCycLuc 1
Molecular FormulaC13H11N3O2S2
Molecular Weight305.37
Structural Identifiers
SMILESC1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O
InChIInChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m1/s1
InChIKeyHBZBAMXERPYTFS-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityDMSO: 100 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CycLuc1 (CAS 1247879-16-8) Procurement Guide: A Synthetic Cyclic Alkylaminoluciferin for Enhanced Bioluminescence Imaging


CycLuc1 (CAS 1247879-16-8) is a synthetic cyclic alkylaminoluciferin substrate for firefly luciferase, specifically engineered to address the physicochemical and pharmacokinetic limitations of the natural substrate D-luciferin in bioluminescence imaging (BLI) applications [1]. Characterized by a molecular weight of 305.38 g/mol and the molecular formula C13H11N3O2S2, this compound exhibits near-infrared (NIR) emission with a peak luminescence wavelength of approximately 599–600 nm, a red shift that substantially improves tissue penetration of the optical signal . CycLuc1 is distinguished by its enhanced lipophilicity, higher binding affinity for luciferase, and demonstrated ability to cross the blood-brain barrier (BBB) in murine models, thereby enabling non-invasive imaging of deep tissue and central nervous system (CNS) targets that are poorly accessible with D-luciferin .

Why CycLuc1 (1247879-16-8) Cannot Be Substituted with Generic D-Luciferin for CNS or High-Sensitivity BLI


In the context of bioluminescence imaging, substrate selection is not a generic consideration; the physicochemical and pharmacokinetic properties of the luciferin directly dictate the sensitivity, spatial resolution, and target tissue accessibility of the assay. The natural substrate, D-luciferin, suffers from poor brain penetration, limited cellular uptake, and emission at a wavelength (λmax ~560 nm) that is significantly attenuated by tissue, resulting in suboptimal signal-to-noise ratios for deep-tissue or intracranial imaging [1]. CycLuc1, a synthetic cyclic alkylaminoluciferin, was rationally designed to overcome these specific deficiencies through structural modifications that enhance lipophilicity, red-shift emission to the near-infrared (NIR) region (~600 nm), and improve pharmacokinetic profiles [2]. Consequently, substituting CycLuc1 with generic D-luciferin in applications targeting the central nervous system, metastatic lesions, or low-abundance cell populations leads to a quantifiable loss of sensitivity, reduced dynamic range, and, in many cases, a complete failure to detect the bioluminescent signal [3].

CycLuc1 (1247879-16-8) Quantitative Performance Data Against Key Comparators


Superior In Vitro Light Output and Binding Affinity of CycLuc1 Compared to D-Luciferin and Aminoluciferin

In standardized in vitro enzymatic assays with wild-type firefly luciferase, CycLuc1 demonstrates significantly higher light emission and substrate affinity compared to both the natural substrate D-luciferin and the synthetic analog aminoluciferin. This enhanced luminogenic efficiency translates directly to improved assay sensitivity and signal-to-noise ratios at lower substrate concentrations .

Bioluminescence Imaging Luciferase Assay In Vitro Diagnostics

Substantial Dose Reduction and Enhanced Signal Intensity of CycLuc1 in In Vivo BLI of Intracranial Xenografts

A direct comparative study in an orthotopic glioblastoma (GBM6) xenograft model demonstrated that CycLuc1 provides significantly greater photon flux at a fraction of the dose required for D-luciferin. The use of CycLuc1 resulted in less variability and a substantially higher bioluminescent signal from early-stage intracranial tumors, confirming its superior utility for monitoring CNS tumor burden [1].

Neuro-Oncology In Vivo Imaging Preclinical Drug Development

Enhanced In Vivo Brain Imaging Sensitivity of CycLuc1 Compared to D-Luciferin in Murine CNS Models

In a study evaluating bioluminescence imaging of gene expression in discrete cardioregulatory brain nuclei (subfornical organ, SFO; paraventricular nucleus, PVN), CycLuc1 demonstrated a markedly superior ability to generate detectable signals. The synthetic substrate produced a 3- to 4-fold greater bioluminescent emission from these deep brain regions compared to D-luciferin, and critically, this was achieved at a 10- to 20-fold lower dose [1].

Neuroimaging Blood-Brain Barrier Gene Expression

Sustained Systemic Exposure and Improved Pharmacokinetic Profile of CycLuc1 vs. D-Luciferin

Pharmacokinetic analysis reveals that CycLuc1 has a more sustained systemic circulation time (longer half-life) compared to D-luciferin. This prolonged exposure provides a key mechanistic explanation for the superior in vivo imaging outcomes observed with CycLuc1, as it allows for a more extended window for substrate distribution and accumulation in target tissues expressing luciferase [1].

Pharmacokinetics Drug Distribution In Vivo Imaging

Comparative Efficacy of CycLuc1 vs. AkaLumine-HCl in Parasitic Infection Models

A direct comparative study assessed the performance of CycLuc1 and AkaLumine-HCl, another synthetic NIR-emitting luciferin, in rodent models of leishmaniasis and African trypanosomiasis. While AkaLumine-HCl was found to be unsuitable for in vivo infection follow-up due to high background signals in the liver, CycLuc1 presented higher in vitro luminescence and proved highly efficacious in vivo. Importantly, CycLuc1 maintained its imaging efficacy even at a 20-fold lower dose than the gold standard D-luciferin [1].

Infectious Disease Parasitology Preclinical Imaging

CycLuc1 (1247879-16-8): Primary Research Applications Supported by Quantitative Evidence


Intracranial Tumor Xenograft Monitoring (e.g., Glioblastoma)

CycLuc1 is the substrate of choice for longitudinal bioluminescence imaging of intracranial tumor burden. Quantitative evidence shows that 25 mg/kg of CycLuc1 yields an approximately 8-fold higher photon flux from early-stage GBM6 glioblastoma xenografts compared to a 6-fold higher dose (150 mg/kg) of D-luciferin [1]. This translates to a >40-fold improvement in signal-per-unit-dose, enabling more sensitive detection of tumor growth and therapeutic response in the brain with reduced animal stress.

Deep Brain Gene Expression Studies (e.g., Hypothalamic Nuclei)

For studies requiring spatiotemporal monitoring of gene expression in deep, small brain structures like the subfornical organ (SFO) or paraventricular nucleus (PVN), CycLuc1 provides a quantifiable advantage. It produces a 3- to 4-fold greater bioluminescent emission from these nuclei compared to D-luciferin, while requiring a 10- to 20-fold lower dose (7.5–15 mg/kg vs. 150 mg/kg) [2]. This enhanced sensitivity enables the reliable capture of subtle, dynamic changes in gene expression that would otherwise be undetectable.

In Vivo Imaging of Infectious Disease Models (e.g., Leishmaniasis, Trypanosomiasis)

CycLuc1 is a superior and broadly applicable alternative to D-luciferin for BLI in rodent models of parasitic diseases. It provides robust in vivo imaging efficacy and maintains this performance even at a 20-fold lower dose than D-luciferin [3]. Furthermore, unlike the alternative NIR substrate AkaLumine-HCl, CycLuc1 does not generate high background signals in the liver, making it the more specific and reliable reagent for tracking parasite burden and dissemination.

High-Sensitivity In Vitro Luciferase Assays

In any in vitro application using wild-type firefly luciferase—including high-throughput screening (HTS) assays, reporter gene assays, and biochemical characterization—the substitution of D-luciferin with CycLuc1 offers a direct improvement in assay sensitivity. CycLuc1 emits approximately 3.2-fold more light than D-luciferin and 5.7-fold more than aminoluciferin across a wide concentration range (1–100 µM) . This enhanced light output reduces the amount of substrate and enzyme required, lowers costs, and improves the signal-to-noise ratio for more robust data.

Technical Documentation Hub

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